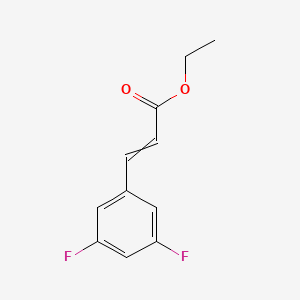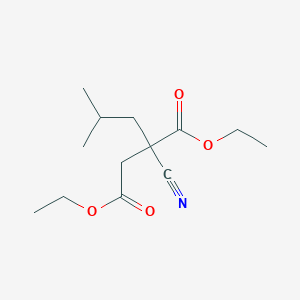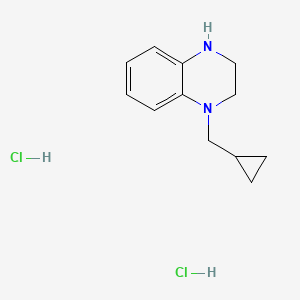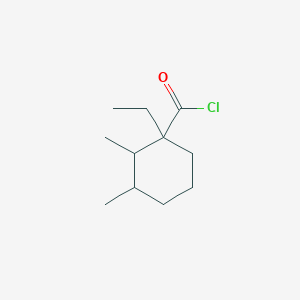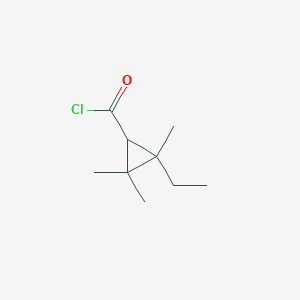
Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- is an organic compound with the molecular formula C10H17ClO. It is a derivative of cyclopropane, characterized by the presence of a carbonyl chloride group attached to a cyclopropane ring, along with ethyl and trimethyl substituents. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Cyclopropanecarboxylic acid+Thionyl chloride→Cyclopropanecarbonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Amines: React with the carbonyl chloride group to form amides.
Alcohols: React to form esters.
Thiols: React to form thioesters.
Water: Hydrolyzes the carbonyl chloride group to form carboxylic acid.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to introduce cyclopropane moieties into complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- can be compared with other cyclopropane derivatives and acyl chlorides. Similar compounds include:
Cyclopropanecarboxylic acid chloride: Lacks the ethyl and trimethyl substituents.
Cyclopropanecarbonyl chloride: A simpler derivative without additional substituents.
2-Ethyl-2,3,3-trimethylcyclopropane: Lacks the carbonyl chloride group.
The uniqueness of Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- lies in its specific combination of substituents, which imparts distinct reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
50675-58-6 |
|---|---|
Fórmula molecular |
C9H15ClO |
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
2-ethyl-2,3,3-trimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-5-9(4)6(7(10)11)8(9,2)3/h6H,5H2,1-4H3 |
Clave InChI |
DTFSEFRHVCCLHG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(C1(C)C)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


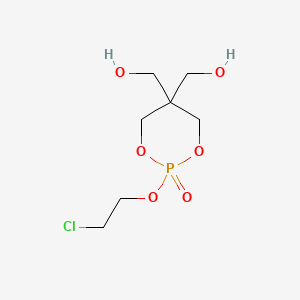


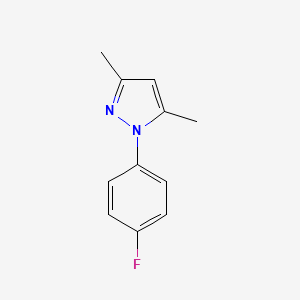
![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
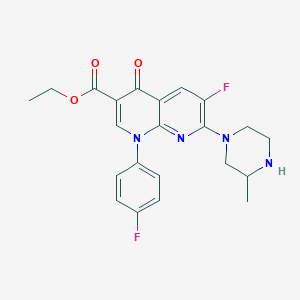
![(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)
![N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide](/img/structure/B13942171.png)
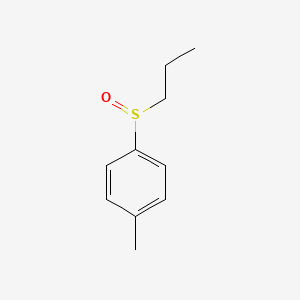
![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
